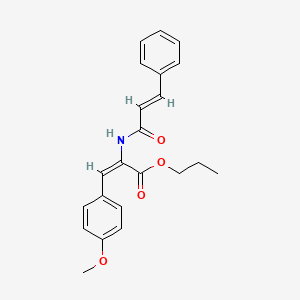![molecular formula C19H19N3O2 B5326196 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5326196.png)
2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPOA belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
科学研究应用
2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
作用机制
The exact mechanism of action of 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of bacterial DNA gyrase, a key enzyme involved in bacterial DNA replication. Furthermore, this compound has been shown to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of various bacterial strains by disrupting their DNA replication. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its wide range of biological activities. It can be used in various assays to study its anti-inflammatory, antimicrobial, and anticancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
未来方向
There are many potential future directions for the research on 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One possible direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.
合成方法
The synthesis of 2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting intermediate is then treated with N-(chloroacetyl)diethylamine to obtain the final product, this compound. The chemical structure of this compound is shown below.
属性
IUPAC Name |
2-(4-methylphenyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-8-15(9-7-13)11-17(23)20-12-18-21-19(22-24-18)16-5-3-4-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWNWPKVXDYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
![N,N,N'-trimethyl-N'-{1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1,2-ethanediamine](/img/structure/B5326145.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5326151.png)
![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5326179.png)

![ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5326193.png)

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
